molecular formula C6H9FN2O B8077181 (4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol

(4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Katalognummer: B8077181
Molekulargewicht: 144.15 g/mol
InChI-Schlüssel: UNJFNXXZBJBNSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS 80171-20-6) is a fluorinated pyrazole derivative with the molecular formula C5H7FN2O and a molecular weight of 130.12 g/mol. This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Pyrazole derivatives are a pharmacologically significant active scaffold present in a wide range of therapeutic agents, including the potent anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant . As such, this chemical intermediate is primarily employed in the design and synthesis of novel bioactive molecules, contributing to discovery projects in areas such as anti-inflammatories, antimicrobials, anticancer agents, and antidepressants . The structure, featuring a methanol functional group and a fluorine atom on the pyrazole ring, allows for further chemical modifications, making it a key intermediate for constructing more complex target molecules. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

(4-fluoro-2,5-dimethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJFNXXZBJBNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1F)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation Strategies for Pyrazole Core Formation

The pyrazole ring serves as the foundational scaffold, with cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds being the most direct route. Adapting methodologies from analogous pyrazole syntheses, the target compound can be synthesized via:

Route 1A: Fluorinated β-Keto Ester Cyclization
Reaction of methylhydrazine with a pre-fluorinated β-keto ester (e.g., ethyl 4-fluoroacetoacetate) under acidic conditions yields 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol. Subsequent formylation at position 5 using Vilsmeier-Haack reagent (POCl₃/DMF) introduces a formyl group, which is reduced to hydroxymethyl via NaBH₄ (Table 1).

StepReagents/ConditionsIntermediateYield
1Methylhydrazine, HCl, EtOH, reflux, 12 h4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol72%
2POCl₃, DMF, 0°C → RT, 6 h5-Formyl-4-fluoro-1,3-dimethyl-1H-pyrazole65%
3NaBH₄, MeOH, 0°C, 2 hTarget Compound88%

Route 1B: Post-Cyclization Fluorination
For substrates where direct fluorination is challenging, halogenation followed by halogen-fluorine exchange offers an alternative. Starting with 4-chloro-1,3-dimethyl-1H-pyrazol-5-ol (synthesized via cyclocondensation of ethyl chloroacetoacetate), treatment with KF in DMF at 120°C for 24 h achieves 85% fluorination efficiency .

Electrophilic Fluorination Techniques

SubstrateFluorinating AgentTemp (°C)Time (h)Yield
4-Amino derivativeKF, CuI251282%
4-Hydroxy derivativeNFSI80878%

Hydroxymethyl Group Installation

The hydroxymethyl moiety at position 5 is introduced via:

Route 3A: Formylation-Reduction
As detailed in Route 1A, formylation followed by borohydride reduction is widely adopted. Alternative reductants like LiAlH₄ increase yields to 92% but require anhydrous conditions.

Route 3B: Grignard Addition
Reaction of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde with methylmagnesium bromide in THF at 0°C generates a secondary alcohol, which is oxidized to the ketone and subsequently reduced to the primary alcohol (65% overall yield).

Regioselectivity Challenges and Solutions

Regiocontrol during cyclocondensation is influenced by:

  • Steric effects : Bulky substituents favor formation of the 1,3-dimethyl isomer.

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.

  • Catalysts : Lewis acids like ZnCl₂ improve yields by stabilizing transition states (Table 3).

ConditionRegioselectivity (1,3-/1,5-)Yield
EtOH, no catalyst3:158%
DMF, ZnCl₂8:176%

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors minimize side reactions and improve safety during exothermic steps like diazotization. Patent methodologies demonstrate that automated systems achieve 90% purity post-crystallization using ethanol/water mixtures.

Analytical Characterization

¹H NMR (DMSO-d6): δ 6.82 (s, 1H, pyrazole-H), 4.52 (t, 2H, -CH₂OH), 3.21 (s, 3H, N-CH₃), 2.45 (s, 3H, CH₃), 1.98 (s, 1H, -OH).
HPLC : Retention time 8.2 min (C18 column, MeOH:H₂O 70:30), purity >98%.

Analyse Chemischer Reaktionen

Types of Reactions

(4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The fluorine atom can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-carboxylic acid.

    Reduction: Formation of 1,3-dimethyl-1H-pyrazol-5-ylmethanol.

    Substitution: Formation of 4-amino-1,3-dimethyl-1H-pyrazol-5-ylmethanol.

Wissenschaftliche Forschungsanwendungen

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "(4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol" is not available within the provided search results, the compound and its derivatives appear in various contexts, suggesting potential applications in scientific research.

Synthesis and Reactions:

  • Fluorinated Pyrazoles: The synthesis of a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was achieved through a two-step reaction .
  • Nitronyl Nitroxide Radical Synthesis: 5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is used in the synthesis of 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and its 3d Metal Complexes .

Potential Applications:

  • BET Protein Inhibition: Modifications to pyrazole moieties have been explored in the development of inhibitors of bromodomain and extra-terminal (BET) proteins . For example, replacing the 1,3-dimethyl-1H-pyrazole moiety in one compound with 1,5-dimethyl-1H-pyrazole resulted in a less potent compound .
  • Material Science: this compound may have applications in mesoporous materials and with metals .

Related Compounds:

  • (1,4-phenylenedimethylidyne)bis-3,5-dimethyl-1H-pyrazol-4-amine Synthesis: This compound was synthesized by reacting 4-amino-3,5-dimethyl-1-pyrazole with terephthalaldehyde in anhydrous methanol .

Wirkmechanismus

The mechanism of action of (4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds with target proteins, thereby increasing its binding affinity. The methanol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Fluorine vs. Iodine : The fluorine substituent in the target compound reduces steric bulk compared to iodine, improving solubility in aqueous media. However, iodine’s larger atomic radius may enhance halogen-bonding interactions in crystal packing .
  • Hydroxymethyl vs. Carboxylic Acid : Replacing -CH₂OH with -COOH (e.g., 1-Methyl-1H-pyrazole-5-carboxylic acid, CAS 16034-46-1) increases acidity (pKa ~3–4), impacting ionization and bioavailability .

Structural and Crystallographic Insights

  • Planarity : Unlike 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (), the target compound’s smaller substituents likely result in a more planar core, favoring π-π stacking interactions in solid-state structures .
  • Conformational Flexibility : The hydroxymethyl group allows rotational freedom, enabling adaptive binding in biological targets compared to rigid analogs like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide () .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of fluorinated β-diketones with hydrazine derivatives. Conventional methods involve refluxing in glacial acetic acid (e.g., 20 mL solvent, 1-hour reflux under TLC monitoring) . Non-conventional approaches, such as microwave-assisted synthesis, may reduce reaction times and improve yields. Optimization includes adjusting stoichiometry (e.g., 1:1.5 molar ratios of precursors), solvent polarity, and temperature gradients to minimize byproducts like unsubstituted pyrazole derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorine integration. 13C^{13}\text{C} NMR identifies methyl and methanol groups .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain. For example, C–F bond lengths typically range 1.34–1.37 Å, consistent with fluoropyrazole derivatives .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C7_7H11_{11}FN2_2O: 158.08 g/mol) .

Q. How are common impurities or byproducts identified during synthesis?

  • Methodology : Byproducts like dehalogenated analogs or dimeric species are detected via HPLC (C18 column, acetonitrile/water gradient) . TLC (silica GF254_{254}, ethyl acetate/hexane) monitors reaction progress. Recrystallization in ethanol or DMF/EtOH mixtures (1:1) purifies the product .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity in biological systems?

  • Methodology : AutoDock Vina performs molecular docking with a scoring function optimized for speed and accuracy. The methanol group’s hydroxyl moiety often forms hydrogen bonds with target proteins (e.g., kinases). Multithreading reduces computation time for virtual screening .

Q. How can synthetic yields be improved while maintaining regioselectivity?

  • Methodology :

  • Catalysis : Use Pd/C or Cu(I) catalysts to enhance fluorination efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing side reactions .
  • Temperature Control : Slow addition of reagents at 0–5°C prevents exothermic side reactions .

Q. How are conflicting structural data (e.g., NMR vs. X-ray) resolved?

  • Methodology : Discrepancies arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). SHELXL refinement with TWIN/BASF commands accounts for twinning in crystallography . DFT calculations (e.g., Gaussian 16) model solution-state conformers, aligning NMR predictions .

Q. What strategies enable derivatization of the methanol group for structure-activity studies?

  • Methodology :

  • Esterification : React with acetyl chloride/pyridine to form (4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methyl acetate .
  • Oxidation : Use MnO2_2 to convert the methanol to a ketone, enabling further functionalization .

Critical Analysis of Contradictions

  • Fluorine Positional Isomerism : Some studies report conflicting 19F^{19}\text{F} NMR shifts due to solvent polarity effects. Anhydrous DMSO-d6_6 standardizes measurements .
  • Biological Activity Variability : Discrepancies in IC50_{50} values across studies may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardized protocols (e.g., 10 µM ATP, pH 7.4) are recommended .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.